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Introduction
Sulfo-Cy5.5 Azide is a water-soluble, far-red fluorescent dye that has emerged as a powerful

tool for single-molecule imaging and super-resolution microscopy techniques such as

stochastic optical reconstruction microscopy (STORM) and photoactivated localization

microscopy (PALM).[1][2] Its azide functional group allows for covalent attachment to a wide

range of biomolecules through bioorthogonal "click chemistry," enabling precise labeling of

proteins, nucleic acids, and glycans for detailed investigation of their dynamics, localization,

and interactions at the nanoscale.[3][4]

The superior photophysical properties of the Cy5.5 core, including a high extinction coefficient

and good quantum yield, result in bright, photostable fluorescence, which is critical for single-

molecule detection.[5] The sulfonated nature of Sulfo-Cy5.5 enhances its water solubility,

making it ideal for labeling biological samples in aqueous environments with minimal

nonspecific binding. This document provides detailed application notes and protocols for the

use of Sulfo-Cy5.5 Azide in single-molecule imaging experiments.
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The selection of a fluorophore for single-molecule imaging is dictated by its photophysical

characteristics, which directly impact the quality of the super-resolution data. Below is a

summary of the key properties of Sulfo-Cy5.5 and related cyanine dyes.

Property Sulfo-Cy5.5
Cy5.5
(representative
)

Sulfo-Cy5 Reference

Excitation

Maximum (λ_ex)
~678 nm ~673-678 nm ~646-647 nm

Emission

Maximum (λ_em)
~694 nm ~691-707 nm ~662-663 nm

Molar Extinction

Coefficient (ε)

~190,000

cm⁻¹M⁻¹

~250,000

cm⁻¹M⁻¹

~271,000

cm⁻¹M⁻¹

Fluorescence

Quantum Yield

(Φ)

Not specified 0.21 0.28

Photon Yield per

switching event

(in STORM)

Not specified ~6,000 High

Duty Cycle (in

STORM)
Not specified ~0.007 Low

Note: The photophysical properties of cyanine dyes can be influenced by the local

environment, including solvent, pH, and the presence of thiols in the imaging buffer. The data

for Cy5.5 is presented as a close approximation for Sulfo-Cy5.5 due to the identical core

chromophore.
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This protocol describes the labeling of alkyne-modified proteins in fixed cells with Sulfo-Cy5.5
Azide.

Materials:

Alkyne-modified cells (e.g., cells metabolically labeled with an alkyne-containing amino acid)

on coverslips

Sulfo-Cy5.5 Azide

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine

(TBTA) as a copper ligand

Sodium ascorbate

Phosphate-buffered saline (PBS), pH 7.4

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Washing buffer (PBS with 0.1% Tween-20)

Mounting medium for single-molecule imaging

Procedure:

Cell Culture and Fixation:

Culture cells containing alkyne-modified proteins on coverslips.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilization:
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Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

Wash the cells three times with PBS.

Click Reaction:

Prepare a fresh stock solution of the catalyst premix: combine CuSO₄ (final concentration

1 mM) and THPTA (final concentration 5 mM) in water.

In a separate tube, prepare the labeling solution by diluting Sulfo-Cy5.5 Azide to the

desired final concentration (e.g., 1-10 µM) in PBS.

Add the catalyst premix to the Sulfo-Cy5.5 Azide solution.

Initiate the reaction by adding a fresh solution of sodium ascorbate (final concentration 5

mM).

Immediately apply the reaction mixture to the fixed and permeabilized cells.

Incubate for 30-60 minutes at room temperature, protected from light.

Washing and Mounting:

Wash the cells extensively with the washing buffer (3-5 times, 5 minutes each) to remove

unreacted dye.

Wash once with PBS.

Mount the coverslip onto a microscope slide using a suitable imaging buffer for STORM.

Protocol 2: Labeling of Live Cells with Sulfo-Cy5.5 Azide
via Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
This protocol is for labeling live cells expressing cyclooctyne-modified biomolecules with Sulfo-
Cy5.5 Azide.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1433221?utm_src=pdf-body
https://www.benchchem.com/product/b1433221?utm_src=pdf-body
https://www.benchchem.com/product/b1433221?utm_src=pdf-body
https://www.benchchem.com/product/b1433221?utm_src=pdf-body
https://www.benchchem.com/product/b1433221?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1433221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Live cells expressing a cyclooctyne-modified biomolecule of interest

Sulfo-Cy5.5 Azide

Cell culture medium

Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

Procedure:

Cell Preparation:

Culture cells expressing the cyclooctyne-modified biomolecule in a suitable imaging dish.

Labeling:

Prepare a stock solution of Sulfo-Cy5.5 Azide in DMSO or water.

Dilute the Sulfo-Cy5.5 Azide stock solution in pre-warmed cell culture medium to the

desired final concentration (e.g., 1-10 µM).

Replace the existing cell culture medium with the labeling medium.

Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.

Washing and Imaging:

Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound

dye.

Replace with fresh live-cell imaging buffer.

The cells are now ready for live-cell single-molecule imaging.

Protocol 3: Single-Molecule Localization Microscopy
(SMLM) - dSTORM Imaging
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This protocol outlines a general procedure for performing dSTORM imaging on cells labeled

with Sulfo-Cy5.5 Azide.

Materials:

Labeled sample on a microscope slide

STORM imaging buffer: A typical buffer contains an oxygen scavenging system (e.g.,

glucose oxidase and catalase) and a primary thiol (e.g., β-mercaptoethanol (BME) or

mercaptoethylamine (MEA)) in a buffered solution (e.g., PBS or Tris-HCl). A common recipe

is 10% (w/v) glucose, 1% (v/v) β-mercaptoethanol, glucose oxidase, and catalase in PBS.

The optimal concentration of the thiol may need to be optimized.

A microscope equipped for single-molecule imaging (e.g., TIRF microscope) with appropriate

laser lines for excitation (e.g., 640-647 nm) and activation (if needed, e.g., 405 nm), and a

sensitive EMCCD or sCMOS camera.

Procedure:

Microscope Setup:

Mount the sample on the microscope stage.

Focus on the sample using a low laser power.

Image Acquisition:

Switch to the STORM imaging buffer.

Increase the laser power to induce photoswitching of the Sulfo-Cy5.5 molecules. The goal

is to have a sparse subset of molecules in the "on" state in each frame.

Acquire a time-lapse series of images (typically 10,000 to 100,000 frames) with a short

exposure time (e.g., 10-50 ms).

Data Analysis:
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Use single-molecule localization software (e.g., ThunderSTORM, rapidSTORM, or

commercial software) to detect and localize the individual fluorescent events in each frame

with high precision.

Reconstruct the super-resolution image from the list of localizations.

Perform post-processing steps such as drift correction and filtering of localizations.
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Caption: Experimental workflow for single-molecule imaging using Sulfo-Cy5.5 Azide.
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Caption: Logical relationships in labeling and single-molecule localization microscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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